1-Chlorobutane (CAS: 109-69-3) is a primary alkyl halide utilized extensively as an efficient butylating agent, a volatile polar aprotic solvent, and a critical precursor in the industrial synthesis of organometallic compounds. With a boiling point of 78.4 °C and a molecular weight of 92.57 g/mol, it offers a highly practical balance of volatility for solvent recovery and atom economy for alkylation. Unlike secondary or tertiary isomers, its primary carbon structure ensures high selectivity for SN2 nucleophilic substitution pathways, minimizing competitive elimination reactions. In large-scale procurement, 1-chlorobutane is prioritized over heavier halides like 1-bromobutane due to its superior mass efficiency, lower feedstock cost, and distinct byproduct precipitation behavior in Grignard and organolithium manufacturing [1].
Substituting 1-chlorobutane with 1-bromobutane or branched isomers fundamentally alters reaction mechanics and downstream purification. In the synthesis of n-butyllithium, replacing 1-chlorobutane with 1-bromobutane generates lithium bromide, which forms a homogeneous mixed cluster with the product, whereas the lithium chloride byproduct from 1-chlorobutane conveniently precipitates out for direct separation [1]. Furthermore, substituting with 2-chlorobutane or tert-butyl chloride shifts the nucleophilic substitution mechanism from a high-yielding SN2 pathway to SN1 or E2 elimination, drastically reducing the yield of linear alkylated products. Finally, the use of 1-bromobutane introduces a significantly higher boiling point (101.4 °C vs 78.4 °C), requiring harsher thermal conditions for solvent or excess reagent removal, which can degrade sensitive pharmaceutical intermediates [2].
In the industrial production of n-butyllithium, the choice of halide precursor dictates the ease of downstream purification. Reacting 1-chlorobutane with lithium metal produces a lithium chloride (LiCl) byproduct that precipitates out of the solution due to its weaker complexation with n-butyllithium. In contrast, using 1-bromobutane generates lithium bromide (LiBr), which forms a homogeneous mixed cluster with the product, requiring complex and costly separation steps [1].
| Evidence Dimension | Byproduct physical state in n-butyllithium synthesis |
| Target Compound Data | LiCl byproduct precipitates (weaker complex) |
| Comparator Or Baseline | 1-Bromobutane: LiBr byproduct forms homogeneous mixed cluster |
| Quantified Difference | Enables direct physical separation of halide byproduct vs. dissolved contamination |
| Conditions | Reaction with Li metal in alkane/ether solvents |
Precipitation of the LiCl byproduct eliminates the need for advanced purification, making 1-chlorobutane the mandatory precursor for commercial n-butyllithium.
For large-scale N- or O-butylation, the molecular weight of the alkylating agent directly impacts procurement volume and waste generation. 1-Chlorobutane has a molecular weight of 92.57 g/mol, yielding an active butyl group transfer atom economy of 61.7%. 1-Bromobutane (MW 137.02 g/mol) provides only a 41.7% atom economy. This mass difference means that substituting the bromide with the chloride reduces the required raw material mass by approximately 32% per mole of active butyl group transferred [1].
| Evidence Dimension | Butyl group atom economy (Active mass / Total mass) |
| Target Compound Data | 61.7% atom economy (MW: 92.57 g/mol) |
| Comparator Or Baseline | 1-Bromobutane: 41.7% atom economy (MW: 137.02 g/mol) |
| Quantified Difference | 48% relative improvement in atom economy; 32% less total mass required per mole |
| Conditions | Stoichiometric butylation reactions |
Higher atom economy significantly lowers bulk procurement costs and reduces the volume of halide waste generated during industrial alkylation.
The primary carbon structure of 1-chlorobutane ensures that it predominantly undergoes SN2 nucleophilic substitution. When compared to its secondary isomer, 2-chlorobutane, 1-chlorobutane reacts significantly faster with nucleophiles due to minimal steric hindrance. More importantly, 2-chlorobutane and tertiary isomers are highly prone to competitive E2 or E1 elimination pathways, which generate alkene byproducts and drastically lower the yield of the desired substituted product [1].
| Evidence Dimension | Reaction pathway selectivity |
| Target Compound Data | Predominant SN2 substitution with minimal elimination |
| Comparator Or Baseline | 2-Chlorobutane: Competitive E1/E2 elimination |
| Quantified Difference | Maximizes linear substitution yield by avoiding steric-induced elimination |
| Conditions | Nucleophilic substitution in polar solvents |
Ensures high yields of linear butyl derivatives without the complex purification required to remove alkene byproducts formed by branched isomers.
When used as an excess reagent or a polar aprotic solvent, the ease of post-reaction removal is critical for preserving temperature-sensitive products. 1-Chlorobutane features a boiling point of 78.4 °C, allowing for efficient removal via mild distillation. In contrast, 1-bromobutane boils at 101.4 °C, requiring significantly higher temperatures or stronger vacuum conditions for evaporation, which increases energy costs and the risk of thermal degradation of the target API or intermediate [1].
| Evidence Dimension | Boiling Point (Volatility) |
| Target Compound Data | 78.4 °C |
| Comparator Or Baseline | 1-Bromobutane: 101.4 °C |
| Quantified Difference | 23.0 °C lower boiling point |
| Conditions | Standard atmospheric pressure (1 atm) |
Allows for milder distillation conditions, reducing energy consumption and preventing the thermal degradation of sensitive downstream products.
Because its LiCl byproduct precipitates cleanly out of solution, 1-chlorobutane is the industry-standard precursor for synthesizing pure n-butyllithium, avoiding the homogeneous mixed clusters formed when using brominated precursors[1].
Leveraging its 61.7% atom economy and strict adherence to SN2 pathways, 1-chlorobutane is a highly effective alkylating agent for attaching linear butyl chains to pharmaceutical intermediates, minimizing raw material mass and preventing elimination byproducts [2].
Due to its favorable reactivity profile and high conversion efficiency, 1-chlorobutane is highly suited for continuous-flow Grignard synthesis (yielding n-butylmagnesium chloride), offering scalable and reproducible organometallic production [3].
With a boiling point of 78.4 °C, 1-chlorobutane serves as an effective, easily recoverable polar aprotic solvent for extractions and reactions involving thermally sensitive compounds that cannot withstand the >100 °C removal temperatures of heavier halides [2].
Flammable